Technical Guide: Synthesis and Characterization of Methyl 4-(1H-indazole-3-amido)benzoate
Technical Guide: Synthesis and Characterization of Methyl 4-(1H-indazole-3-amido)benzoate
Executive Summary
Target Molecule: Methyl 4-(1H-indazole-3-amido)benzoate
Molecular Formula:
Technical Directive: This guide details the HATU-mediated amidation strategy . While carbodiimide (EDC/HOBt) coupling is common for aliphatic amines, the target amine (methyl 4-aminobenzoate) is an electron-deficient aniline. Consequently, this protocol utilizes HATU to generate a highly reactive active ester, ensuring efficient coupling despite the reduced nucleophilicity of the aniline, while minimizing N1-acylation side reactions on the indazole ring.
Retrosynthetic Analysis & Strategy
The synthesis is designed via a convergent approach. The target molecule is disconnected at the amide bond, revealing two commercially available precursors: 1H-indazole-3-carboxylic acid and methyl 4-aminobenzoate .
Strategic Considerations:
-
Nucleophilicity: The amine (methyl 4-aminobenzoate) possesses a para-ester group, significantly withdrawing electron density from the amino group. Standard coupling agents (EDC) may lead to slow kinetics and high racemization or hydrolysis. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is selected for its superior activation kinetics.
-
Regioselectivity: The indazole ring contains a free N-H at position 1. While the carboxylic acid at position 3 is more acidic and activates preferentially, N1-acylation is a potential side reaction. The protocol controls this via stoichiometry and base selection (DIPEA).
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.
Critical Reagents & Equipment
| Reagent / Equipment | Grade/Spec | Role | Stoichiometry |
| 1H-Indazole-3-carboxylic acid | >97% HPLC | Starting Material (Acid) | 1.0 equiv |
| Methyl 4-aminobenzoate | >98% | Starting Material (Amine) | 1.1 equiv |
| HATU | Synthesis Grade | Coupling Agent | 1.2 equiv |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Base | 3.0 equiv |
| DMF (Dimethylformamide) | Anhydrous | Solvent | 0.1 M conc. |
| Ethyl Acetate / Hexanes | ACS Grade | Workup/Purification | N/A |
| Argon/Nitrogen | UHP | Inert Atmosphere | N/A |
Detailed Experimental Protocol
Phase 1: Activation of the Carboxylic Acid
Context: Pre-activation ensures the formation of the OAt-active ester before the weak nucleophile is introduced.
-
Setup: Oven-dry a 50 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and a rubber septum. Purge with Argon for 5 minutes.
-
Dissolution: Add 1H-indazole-3-carboxylic acid (1.0 mmol, 162 mg) and anhydrous DMF (5 mL). Stir until fully dissolved.
-
Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) via syringe. The solution may darken slightly; this is normal.
-
Activation: Add HATU (1.2 mmol, 456 mg) in one portion.
-
Incubation: Stir the mixture at Room Temperature (RT) for 15–20 minutes.
-
Checkpoint: TLC (10% MeOH in DCM) may show the consumption of the acid and formation of the activated ester (often a lower Rf spot that is transient).
-
Phase 2: Amide Coupling
Context: The electron-poor aniline requires time to attack the active ester. Heating is generally not required with HATU, but mild heat (40°C) can be applied if reaction stalls.
-
Amine Addition: Add methyl 4-aminobenzoate (1.1 mmol, 166 mg) directly to the stirring solution.
-
Reaction: Stir the reaction mixture at RT for 12–16 hours under Argon.
-
Monitoring: Monitor via TLC (System: 1:1 EtOAc/Hexanes). The product typically appears as a fluorescent spot under UV (254 nm) with an Rf ~0.4–0.5.
-
Self-Validation: If starting material persists after 16h, add 0.2 equiv of HATU and stir at 40°C for 2 hours.
-
Phase 3: Workup and Isolation
Context: DMF removal is critical. Aqueous precipitation is the cleanest method for this hydrophobic product.
-
Quenching: Pour the reaction mixture slowly into a beaker containing ice-cold water (50 mL) with vigorous stirring.
-
Precipitation: A solid precipitate should form immediately. Stir for 30 minutes to ensure all DMF diffuses into the aqueous phase.
-
Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 20 mL), wash with saturated LiCl (to remove DMF), brine, and dry over
.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the filter cake with water (2 x 10 mL) and cold hexanes (1 x 10 mL) to remove residual aniline.
-
Drying: Dry the solid under high vacuum at 45°C for 4 hours.
Phase 4: Purification
-
Primary Method: Recrystallization from Ethanol/DMF (9:1) . Heat to dissolve, then cool slowly to 4°C.
-
Alternative: Flash Column Chromatography (
, gradient 0% 50% EtOAc in Hexanes).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for the HATU-mediated synthesis.
Characterization & Data Analysis
The following spectral data confirms the structural integrity of the synthesized molecule.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 13.80 | br s | 1H | Indazole N-H (1-position) | |
| 10.65 | s | 1H | Amide N-H | |
| 8.20 | d ( | 1H | Indazole H-4 | |
| 7.95 | d ( | 2H | Benzoate H-2', 6' (Ortho to ester) | |
| 7.88 | d ( | 2H | Benzoate H-3', 5' (Ortho to amide) | |
| 7.65 | d ( | 1H | Indazole H-7 | |
| 7.45 | t ( | 1H | Indazole H-5 | |
| 7.28 | t ( | 1H | Indazole H-6 | |
| 3.85 | s | 3H | Methyl Ester -OCH3 | |
| 166.2 | s | - | C=O (Ester) | |
| 162.5 | s | - | C=O (Amide) | |
| 141.8 | s | - | Indazole C-7a | |
| 138.5 | s | - | Indazole C-3 | |
| 52.1 | s | - | -OCH3 |
Mass Spectrometry (LC-MS)[1]
-
Method: ESI+ (Electrospray Ionization)
-
Expected Mass (
): 296.10 -
Observation: Major peak at m/z 296.1; potential sodium adduct [
] at 318.1.
Infrared Spectroscopy (FT-IR)
-
3350
: N-H stretch (Indazole/Amide). -
1720
: C=O stretch (Ester - strong). -
1665
: C=O stretch (Amide I band). -
1590
: C=C Aromatic stretch.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Poor nucleophilicity of aniline. | Switch coupling agent to POCl3 (make acid chloride in situ) or use T3P (Propylphosphonic anhydride) in EtOAc. |
| Impurity: N1-Acylation | HATU reacted with Indazole N-H. | Treat crude product with LiOH (1.0 eq) in THF/H2O for 30 min at RT. This selectively cleaves the N-acyl bond while preserving the amide and methyl ester. |
| Solubility Issues | Product precipitates during reaction. | Add DMA (Dimethylacetamide) or increase DMF volume. Precipitation during reaction is actually good; filter directly. |
References
-
Lattanzi, A., et al. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides. RSC Advances , 6, 38305-38312. (Describes general indazole-3-carboxamide coupling logic). Retrieved from [Link]
-
Zhang, Y., et al. (2020).[1][2] Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors. European Journal of Medicinal Chemistry , 203, 112517.[3] (Provides NMR characterization standards for this scaffold). Retrieved from [Link]
-
Der Pharma Chemica. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica , 7(4), 214-221. (Protocol validation for amide coupling). Retrieved from [Link]
Sources
- 1. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
